

4-(1H-pyrazol-4-yl)pyrimidine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B1276105

[Get Quote](#)

An In-Depth Technical Guide to **4-(1H-pyrazol-4-yl)pyrimidine** for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with advanced heterocyclic scaffolds. We will delve into the core physicochemical properties, synthesis, and burgeoning applications of **4-(1H-pyrazol-4-yl)pyrimidine**, a molecule of significant interest in modern medicinal chemistry.

Introduction: The Strategic Value of Fused Heterocyclic Scaffolds

In the landscape of drug discovery, the pyrimidine and pyrazole moieties are considered "privileged scaffolds."^[1] Their versatile chemical nature and ability to form key interactions with biological targets have made them cornerstones in the development of numerous therapeutics. The strategic fusion or linkage of these two heterocyclic systems, as seen in **4-(1H-pyrazol-4-yl)pyrimidine**, creates a unique chemical entity with a distinct three-dimensional architecture and electronic profile. This combination offers a rich platform for developing targeted therapies, particularly in oncology and infectious diseases.^{[2][3]} This document provides an in-depth examination of its molecular characteristics, synthesis, and critical role as a foundational block in medicinal chemistry.

Core Physicochemical and Structural Properties

The foundational step in leveraging any chemical scaffold is a thorough understanding of its intrinsic properties. **4-(1H-pyrazol-4-yl)pyrimidine** is a planar, aromatic system whose properties are dictated by the interplay between the electron-deficient pyrimidine ring and the electron-rich pyrazole ring.

Quantitative Data Summary

A summary of the key molecular and physical properties of **4-(1H-pyrazol-4-yl)pyrimidine** is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₄	[4]
Molecular Weight	146.15 g/mol	[4]
Melting Point	205-208 °C	[4]
Appearance	Solid (predicted)	N/A
Hydrogen Bond Donors	1 (from pyrazole N-H)	N/A
Hydrogen Bond Acceptors	3 (from pyrimidine and pyrazole nitrogens)	N/A

Structural Insights

The molecule's structure features a pyrazole ring linked at its 4-position to the 4-position of a pyrimidine ring. The presence of both hydrogen bond donor (the pyrazole N-H) and multiple acceptor sites (the nitrogen atoms in both rings) suggests its potential to form specific, directional interactions within protein binding pockets. This characteristic is a cornerstone of rational drug design.

Synthesis and Characterization Workflow

The synthesis of bi-heterocyclic systems like **4-(1H-pyrazol-4-yl)pyrimidine** typically involves the coupling of pre-functionalized pyrazole and pyrimidine precursors. While specific literature for this exact molecule's synthesis is sparse, a robust and validated approach can be

extrapolated from established methodologies for similar compounds, such as palladium-catalyzed cross-coupling reactions.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

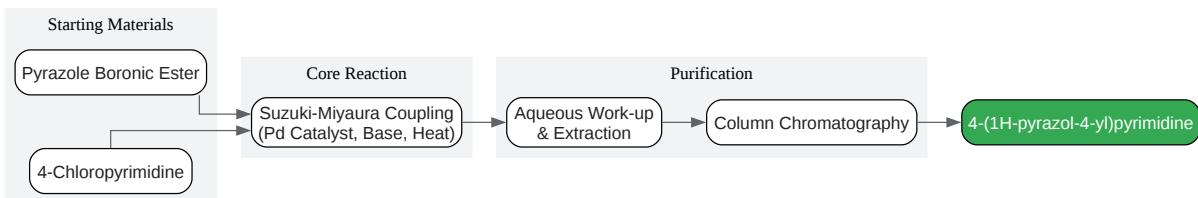
This protocol outlines a reliable method for the synthesis of **4-(1H-pyrazol-4-yl)pyrimidine**.

Step 1: Preparation of Reactants

- Reactant A: 4-Chloropyrimidine. This is a commercially available starting material.
- Reactant B: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pyrazole Boronic Ester). This can be synthesized from 4-bromo-1H-pyrazole via a Miyaura borylation reaction.

Step 2: The Coupling Reaction

- To a reaction vessel purged with an inert gas (e.g., Argon), add 4-chloropyrimidine (1.0 eq), pyrazole boronic ester (1.1 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base, typically sodium carbonate (Na_2CO_3 , 2.0 eq).
- Add a suitable solvent system, such as a mixture of dioxane and water (e.g., 3:1 ratio).
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion (typically 8-12 hours), cool the mixture to room temperature.


Step 3: Work-up and Purification

- Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.

- Purify the crude product using column chromatography on silica gel to yield the pure **4-(1H-pyrazol-4-yl)pyrimidine**.

Workflow Visualization

The following diagram illustrates the proposed synthetic pathway.

[Click to download full resolution via product page](#)

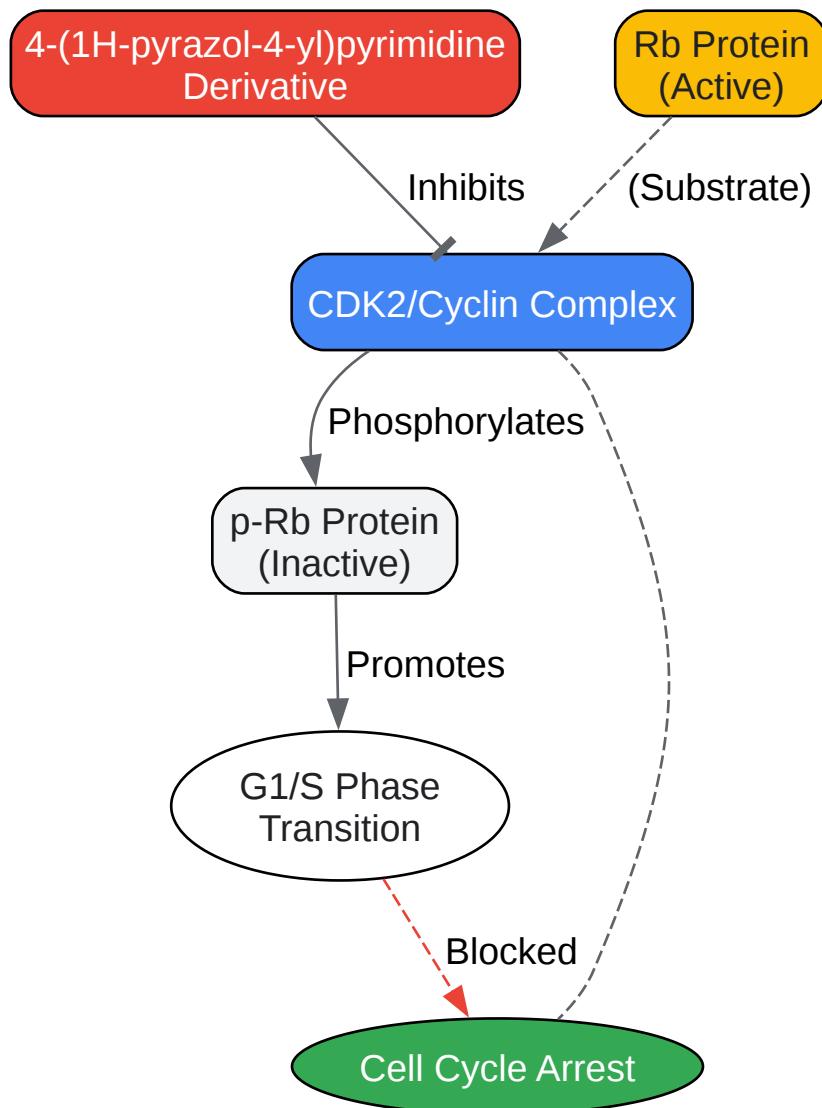
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Structural Verification

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques:

- ^1H and ^{13}C NMR: To confirm the chemical structure, connectivity, and the ratio of protons and carbons.
- Mass Spectrometry (MS): To verify the molecular weight, confirming the expected molecular ion peak corresponding to 146.15 m/z.[2][5]
- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Development


The **4-(1H-pyrazol-4-yl)pyrimidine** scaffold is a versatile building block with demonstrated potential in multiple areas of research, most notably in the design of kinase inhibitors for cancer therapy.

A Scaffold for Potent CDK2 Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. The development of selective CDK2 inhibitors is a major goal in oncology.^[6]

Recent studies have highlighted the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine framework, which is a direct derivative of our core topic, as a source of highly potent and selective CDK2 inhibitors.^{[6][7]} In this work, researchers used a bioisosteric replacement strategy, substituting a phenylsulfonamide group with a pyrazole ring, which led to a significant increase in CDK2 inhibitory activity.^[7] One key compound from this series demonstrated potent CDK2 inhibition ($K_i = 0.005 \mu\text{M}$) and sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines.^[6]

Mechanistic studies revealed that these compounds function by reducing the phosphorylation of the retinoblastoma (Rb) protein, arresting the cell cycle, and inducing apoptosis.^[6] This underscores the potential of the **4-(1H-pyrazol-4-yl)pyrimidine** core to be elaborated into clinically relevant anticancer agents.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of CDK2 inhibition by pyrazolopyrimidine derivatives.

Broader Therapeutic and Industrial Potential

Beyond oncology, the pyrazolopyrimidine scaffold has shown promise in other domains:

- **Herbicidal Activity:** Certain derivatives have been evaluated for their herbicidal properties, with structure-activity relationship studies indicating that substitutions on the pyrimidine ring are crucial for activity.^[8]

- Antibacterial Agents: Fused pyridopyrimidine derivatives, which share structural similarity, have exhibited potent activity against both Gram-positive and Gram-negative bacteria.[2][5]
- Materials Science: The pyrazolo[1,5-a]pyrimidine core, a related isomer, is known for its fluorescent properties.[9] This suggests that **4-(1H-pyrazol-4-yl)pyrimidine** could serve as a synthon for developing novel fluorophores and molecular probes for imaging and sensing applications.

Conclusion and Future Outlook

4-(1H-pyrazol-4-yl)pyrimidine is more than a simple heterocyclic compound; it is a strategically important scaffold with proven potential in drug discovery. Its straightforward synthesis, coupled with its demonstrated success as a core element in potent kinase inhibitors, positions it as a high-value building block for medicinal chemists. Future research will likely focus on expanding the library of derivatives, exploring new substitution patterns to optimize potency and selectivity for various biological targets, and investigating its potential in materials science applications. The insights provided in this guide aim to equip researchers with the foundational knowledge required to unlock the full potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. researchgate.net [researchgate.net]
2. pubs.acs.org [pubs.acs.org]
3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
4. 4-(1H-PYRAZOL-4-YL)PYRIMIDINE [chemicalbook.com]
5. pubs.acs.org [pubs.acs.org]
6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5- a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- To cite this document: BenchChem. [4-(1H-pyrazol-4-yl)pyrimidine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276105#4-1h-pyrazol-4-yl-pyrimidine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com